4-Methyl-1-(4-naphthalen-2-yloxybutyl)piperidine;oxalic acid
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Overview
Description
4-Methyl-1-(4-naphthalen-2-yloxybutyl)piperidine;oxalic acid is a complex organic compound that features a piperidine ring substituted with a naphthalen-2-yloxybutyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(4-naphthalen-2-yloxybutyl)piperidine typically involves multiple steps, starting with the preparation of the naphthalen-2-yloxybutyl intermediate. This intermediate is then reacted with a piperidine derivative under specific conditions to form the final product. Common reagents used in these reactions include organometallic catalysts and various solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis are employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(4-naphthalen-2-yloxybutyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
4-Methyl-1-(4-naphthalen-2-yloxybutyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity, including interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(4-naphthalen-2-yloxybutyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction mechanisms that regulate various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-(4-phenoxybutyl)piperidine
- 4-Methyl-1-(4-biphenyl-2-yloxybutyl)piperidine
- 4-Methyl-1-(4-anthracen-2-yloxybutyl)piperidine
Uniqueness
4-Methyl-1-(4-naphthalen-2-yloxybutyl)piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-1-(4-naphthalen-2-yloxybutyl)piperidine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO.C2H2O4/c1-17-10-13-21(14-11-17)12-4-5-15-22-20-9-8-18-6-2-3-7-19(18)16-20;3-1(4)2(5)6/h2-3,6-9,16-17H,4-5,10-15H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYXWWDILIVKJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=CC3=CC=CC=C3C=C2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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